L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride
Overview
Description
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is a synthetic compound with the molecular formula C13H18N2O4·HCl and a molecular weight of 302.75 g/mol . This compound is notable for its use in ligand binding assays and as a substrate for determining the activity of microsomal aminopeptidase in serum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride typically involves the following steps:
Starting Materials: L-Leucine and 3-carboxy-4-hydroxyaniline.
Coupling Reaction: The amino group of L-Leucine is coupled with the carboxyl group of 3-carboxy-4-hydroxyaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Scientific Research Applications
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride has several applications in scientific research:
Mechanism of Action
The compound acts as a substrate for microsomal aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of peptide substrates. The binding of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride to the enzyme’s active site facilitates the hydrolysis of the peptide bond, releasing the amino acid and the corresponding anilide .
Comparison with Similar Compounds
Similar Compounds
L-Leucine: A naturally occurring amino acid with similar structural features but lacks the anilide moiety.
3-Carboxy-4-hydroxyaniline: Shares the aromatic ring and functional groups but lacks the leucine moiety.
L-Leucyl-4-nitroanilide: Another synthetic compound used in similar assays but with a nitro group instead of a hydroxyl group.
Uniqueness
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is unique due to its specific combination of leucine and aniline derivatives, which makes it particularly suitable for certain biochemical assays. Its ability to act as a substrate for microsomal aminopeptidase distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-[[(2S)-2-amino-4-methylpentanoyl]amino]-2-hydroxybenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-7(2)5-10(14)12(17)15-8-3-4-11(16)9(6-8)13(18)19;/h3-4,6-7,10,16H,5,14H2,1-2H3,(H,15,17)(H,18,19);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVJWFHAORBGDY-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585210 | |
Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73801-31-7 | |
Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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